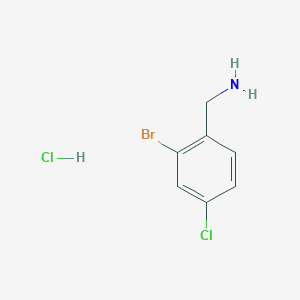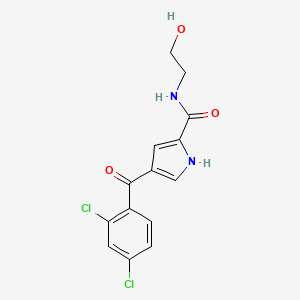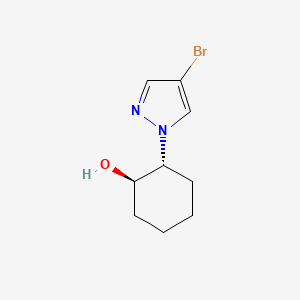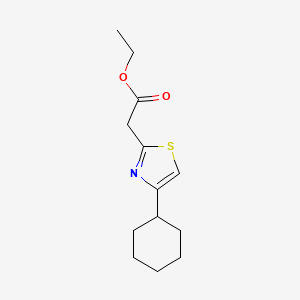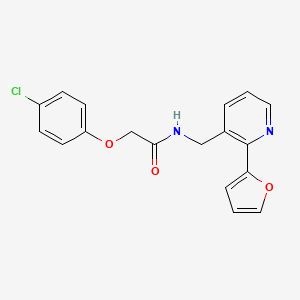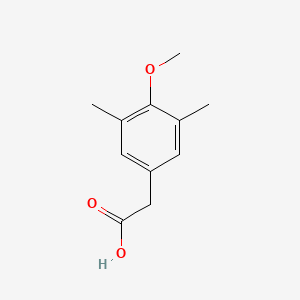
(4-Methoxy-3,5-dimethylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-3,5-dimethylphenyl)acetic acid is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is also known by other names such as Benzeneacetic acid, 4-methoxy-3,5-dimethyl-, and 2-(4-Methoxy-3,5-dimethyl-phenyl)acetic acid .
Synthesis Analysis
The synthesis of this compound can be achieved from Propanedioic acid, 2-(4-methoxy-3,5-dimethylphenyl)-, 1,3-diethyl ester . It can also be used as a reactant for the preparation of biologically and pharmacologically active molecules .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methyl groups, one methoxy group, and an acetic acid group .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
Radical Cation Fragmentation
A study by Baciocchi et al. (1996) explored the one-electron oxidation of arylpropanols and their ethers, revealing insights into the side-chain fragmentation of radical cations involving this compound. The research provides a fundamental understanding of the mechanisms of radical cation reactions, which are relevant in various chemical transformations and synthetic applications (Baciocchi et al., 1996).
Metabolic Pathways in Rats
Another study focused on the metabolism of psychoactive phenethylamines in rats identified metabolites related to (4-Methoxy-3,5-dimethylphenyl)acetic acid. This research is significant for understanding the biotransformation of substances in living organisms and contributes to the field of toxicology and pharmacokinetics (Kanamori et al., 2002).
Antitumor Agents
Rewcastle et al. (1991) investigated the structure-activity relationships among disubstituted 9-oxo-9H-xanthene-4-acetic acids, including compounds structurally related to this compound. These compounds showed promising antitumor activity, highlighting the potential of these molecules in cancer research (Rewcastle et al., 1991).
Fluorescent Property Evaluation
Hasan et al. (2011) synthesized and characterized a series of 1,3,5-triaryl-2-pyrazolines, demonstrating their fluorescent properties. This study contributes to the development of new materials with potential applications in optical and electronic devices (Hasan et al., 2011).
Chemical Properties of Tetraarylpentaborates
Research by Nishihara et al. (2002) on the formation of tetraarylpentaborates from reactions involving arylboronic acids provides insights into the structural and chemical properties of these complexes. Such studies are vital for understanding boron chemistry and its applications in catalysis and material science (Nishihara et al., 2002).
Mechanism of Action
Target of Action
It is known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic molecules .
Mode of Action
In the context of SM cross-coupling reactions, (4-Methoxy-3,5-dimethylphenyl)acetic acid may interact with its targets through a series of steps. These include oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond, and transmetalation, where organic groups are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, this compound could potentially influence the formation of carbon–carbon bonds .
Result of Action
In the context of sm cross-coupling reactions, this compound could potentially facilitate the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of SM cross-coupling reactions, in which this compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-(4-methoxy-3,5-dimethylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-9(6-10(12)13)5-8(2)11(7)14-3/h4-5H,6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFCUVPXQKJUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2820839.png)
![N-[4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide](/img/structure/B2820841.png)
![(E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2820844.png)
